4-Amino-2-chloro-6-methylbenzonitrile
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Overview
Description
4-Amino-2-chloro-6-methylbenzonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of benzonitrile, characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chloro-6-methylbenzonitrile typically involves the nitration of 2-chloro-6-methylbenzonitrile followed by reduction. The nitration process introduces a nitro group, which is subsequently reduced to an amino group using reducing agents such as iron powder and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-chloro-6-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions:
Reducing Agents: Iron powder and hydrochloric acid for the reduction of nitro groups.
Oxidizing Agents: Potassium permanganate for oxidation reactions.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed:
Azo Compounds: Formed through coupling reactions with diazonium salts.
Hydrogenated Derivatives: Obtained through hydrogenation reactions.
Scientific Research Applications
4-Amino-2-chloro-6-methylbenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-6-methylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom and nitrile group can participate in various chemical interactions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2-Amino-4-methylbenzonitrile: Similar structure but lacks the chlorine atom.
2-Chloro-6-methylbenzonitrile: Similar structure but lacks the amino group.
4-Amino-3-methylbenzonitrile: Similar structure but with different substitution pattern
Uniqueness: 4-Amino-2-chloro-6-methylbenzonitrile is unique due to the presence of both an amino group and a chlorine atom on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C8H7ClN2 |
---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
4-amino-2-chloro-6-methylbenzonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6(11)3-8(9)7(5)4-10/h2-3H,11H2,1H3 |
InChI Key |
XLVZSYRXEQKZDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)Cl)N |
Origin of Product |
United States |
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